Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. It was characterized via spectroscopic techniques and X-ray diffraction, revealing a crystal lattice stabilized by N–H···O and C–H···O hydrogen bonds. []
Compound Description: ICA-105574 is a potent activator of the hERG potassium channel. It achieves this effect primarily by eliminating hERG channel inactivation. ICA-105574 significantly impacts cardiac function by shortening action potential duration. [] Additionally, this compound significantly enhances the slow inactivation rate of human EAG1 channels. []
Compound Description: [18F]FNPB is a radiolabeled benzamide derivative designed as a prosthetic group for efficient click labeling of peptides with fluorine-18. It demonstrates high stability in vitro, making it suitable for potential applications in positron emission tomography (PET) imaging. []
Compound Description: FLB 457 is a potent and stereospecific antagonist of the dopamine D2 receptor. Its biological activity is linked to its S-enantiomeric form, demonstrating the importance of stereochemistry in its pharmacological action. The molecule adopts a folded conformation stabilized by intramolecular hydrogen bonds. []
Compound Description: FLB 463 is a close analogue of FLB 457, also exhibiting potent dopamine D2 receptor antagonism with high stereospecificity for the S-enantiomer. []
Compound Description: YM-09151-2 is a potent neuroleptic agent. Its structure is characterized by a six-membered ring formed through an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen. [, ]
Compound Description: This compound is mentioned in a study exploring furanone derivatives as potential Eag-1 inhibitors for cancer treatment. While not a furanone itself, its inclusion suggests it may possess some inhibitory activity against this target. []
Compound Description: DNTA is included in a study focusing on the development of furanone derivatives as Eag-1 inhibitors for potential cancer therapies. []
Compound Description: ZVS-08 is investigated in a study centered around the development of furanone derivatives as potential Eag-1 inhibitors for cancer treatment. []
Compound Description: This lipophilic benzamide derivative demonstrates superior brain penetration compared to sulpiride, suggesting potential advantages in treating central nervous system disorders. []
Compound Description: M30 is a major metabolite of the Bcl-2 inhibitor Venetoclax. It is formed through the nitro reduction of Venetoclax, likely facilitated by gut bacteria. []
Compound Description: M27 represents a significant human metabolite of the Bcl-2 inhibitor Venetoclax. Its formation involves oxidation of the cyclohexenyl ring followed by cyclization. Primarily generated by CYP3A4, this metabolite is considered disproportionate in humans compared to other species. []
Compound Description: JJC-1 exhibits notable cytotoxic effects against several cancer cell lines, particularly leukemia cells. Mechanistic studies suggest it induces G2/M cell cycle arrest and apoptosis. []
16. (RS)-2-Chloro-5-hydroxy-phenylglycine []
Compound Description: This compound, an agonist of the metabotropic glutamate receptor 5 (mGluR5), displays anti-inflammatory effects by inhibiting neurodegeneration and neuroinflammation following traumatic brain injury. []
Compound Description: SB-772077-B, an aminofurazan-based Rho kinase inhibitor, displays potent vasodilatory and anti-inflammatory properties. It effectively lowers pulmonary arterial pressure, making it a potential therapeutic agent for pulmonary hypertension. [] It also potently inhibits ROCK enzymatic activity and demonstrates significant effects on the vasculature. []
Compound Description: GSK269962A is another aminofurazan-based ROCK inhibitor with potent anti-inflammatory and vasodilatory effects. Its ability to reduce systemic blood pressure makes it a promising candidate for treating hypertension. []
Compound Description: U-54494A serves as a prototype compound in studying benzamide analogues for anticonvulsant activity and sodium channel blocking capabilities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.